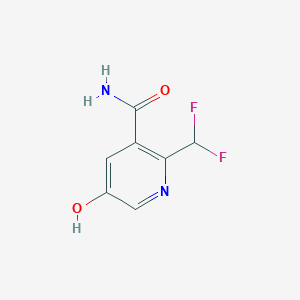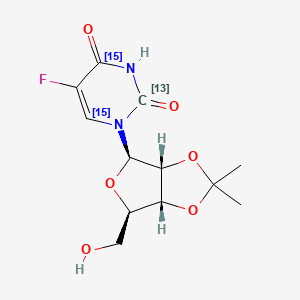![molecular formula C8H4N2S B14753198 Thiireno[b]quinoxaline CAS No. 286-91-9](/img/structure/B14753198.png)
Thiireno[b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiireno[b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a thiirene ring and a quinoxaline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiireno[b]quinoxaline typically involves the cyclo-condensation of appropriate precursors. One common method includes the reaction of 3-aminoquinoxaline-2-thiol with α-haloketones in the presence of acetic acid . This reaction proceeds through a one-pot cyclo-condensation process, resulting in the formation of the this compound ring system.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using microwave irradiation, ultrasound irradiation, and solvent-free conditions, are often employed to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
Thiireno[b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoxaline ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学研究应用
Thiireno[b]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as kinase inhibitors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of thiireno[b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of quinoxaline have been shown to inhibit kinase activity by binding to the catalytic domain of tyrosine kinases . This interaction can lead to the downregulation of key signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Thiireno[b]quinoxaline can be compared with other similar compounds, such as:
Quinoxaline 1,4-di-N-oxides: Known for their antibacterial and anticancer activities.
Pyrrolo[3,2-b]quinoxaline: Studied for their kinase inhibitory properties.
Phenazines: Compounds like iodinin and myxin, which have antibiotic and antifungal activities.
Conclusion
This compound is a compound of significant interest due to its unique structural properties and diverse applications in various scientific fields
属性
CAS 编号 |
286-91-9 |
|---|---|
分子式 |
C8H4N2S |
分子量 |
160.20 g/mol |
IUPAC 名称 |
thiireno[2,3-b]quinoxaline |
InChI |
InChI=1S/C8H4N2S/c1-2-4-6-5(3-1)9-7-8(10-6)11-7/h1-4H |
InChI 键 |
YEEQOWREUIZORH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
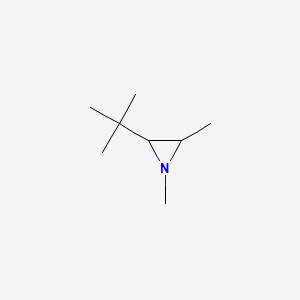

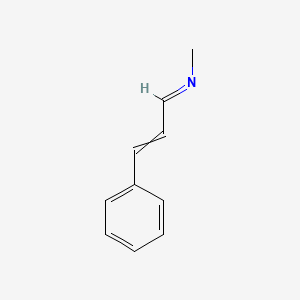
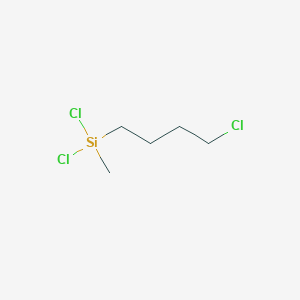
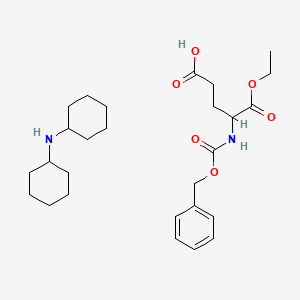
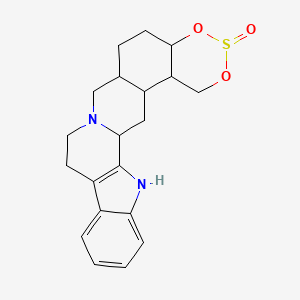
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
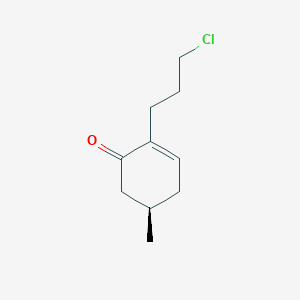
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
